molecular formula C14H12FNO5S B6719708 Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate

Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate

Cat. No.: B6719708
M. Wt: 325.31 g/mol
InChI Key: LWUXXFCOGHUGBQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate is an organic compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes a fluorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate typically involves a multi-step process. One common method starts with the preparation of 3-fluoro-5-hydroxybenzenesulfonamide, which is then coupled with methyl 4-bromobenzoate under suitable conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.

Scientific Research Applications

Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.

    Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in the development of anti-inflammatory or antimicrobial drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-chloro-5-hydroxyphenyl)sulfamoyl]benzoate
  • Methyl 4-[(3-bromo-5-hydroxyphenyl)sulfamoyl]benzoate
  • Methyl 4-[(3-iodo-5-hydroxyphenyl)sulfamoyl]benzoate

Uniqueness

Methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

methyl 4-[(3-fluoro-5-hydroxyphenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-21-14(18)9-2-4-13(5-3-9)22(19,20)16-11-6-10(15)7-12(17)8-11/h2-8,16-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUXXFCOGHUGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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